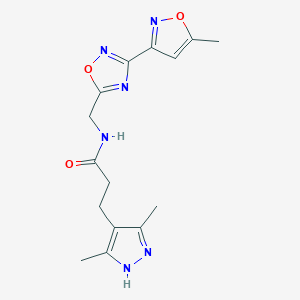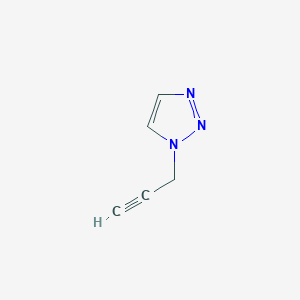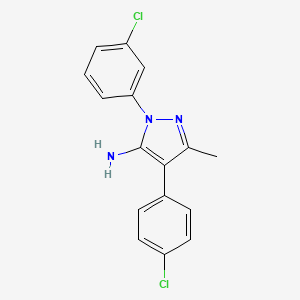![molecular formula C27H25NO5 B2807192 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid CAS No. 2354216-78-5](/img/structure/B2807192.png)
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups . The compound also contains a phenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The Fmoc group is a bulky, aromatic group that could influence the overall conformation of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. The presence of the Fmoc group, an aromatic ring system, and a carboxylic acid group could influence properties like solubility, acidity/basicity, and reactivity .科学的研究の応用
Synthesis Methodologies
A significant area of research involves the development of synthetic methodologies for fluorenylmethoxycarbonyl (Fmoc) protected amino acids and related compounds. The Fmoc group serves as a protective group for amino acids in peptide synthesis, allowing for selective deprotection under mild conditions. For example, a convenient synthesis route for 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been reported, showcasing the high-yield preparation from 3‐bromopyruvic acid, highlighting the importance of Fmoc chemistry in facilitating complex organic syntheses (K. Le & R. Goodnow, 2004).
Photocatalytic Applications
Research into photocatalysis has identified fluorene derivatives as potent photocatalysts. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) have been utilized as new photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic process enables the preparation of benzylic amines and ethers from readily available starting materials under mild conditions, underscoring the utility of fluorene derivatives in green chemistry applications (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
New Materials for Electronics and Sensing
Fluorene derivatives have found applications in the development of new materials for electronic devices, such as organic light-emitting diodes (OLEDs), and sensing technologies. The synthesis of phenylfluorenyl-based linkers for solid-phase synthesis illustrates the role of fluorene derivatives in creating supports with higher acid stability compared to standard resins. This stability is crucial for the immobilization and modification of carboxylic acids and amines in the development of electronic and photonic materials (K. Bleicher, C. Lutz, & Yves Wuethrich, 2000).
Additionally, fluorene-core compounds with modifications using donor-type triphenylamine and carbazole derivatives have been explored for their applications in OLEDs. These materials demonstrate enhanced hole transporting capabilities and exhibit deep blue emission, which is critical for the performance and efficiency of OLEDs (Ramanaskanda Braveenth et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-25(30)27(13-15-32-16-14-27)18-9-11-19(12-10-18)28-26(31)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTAURSDCFBQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
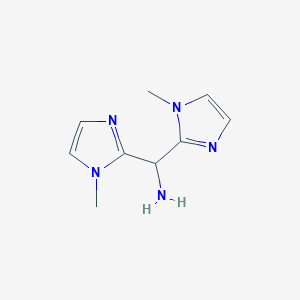
![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)
![1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2807114.png)
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)
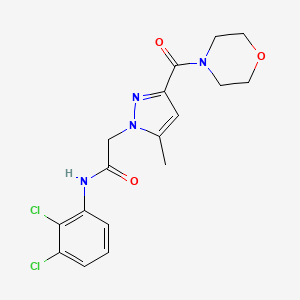

![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)


